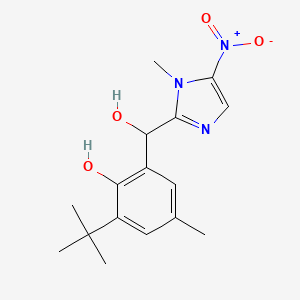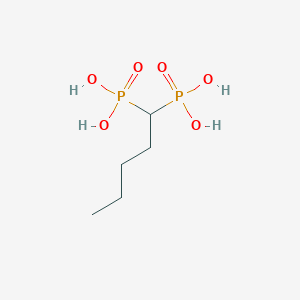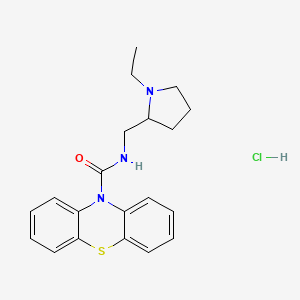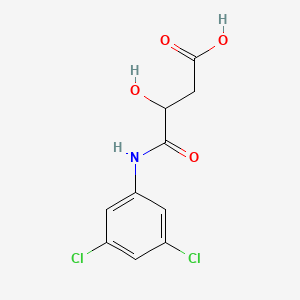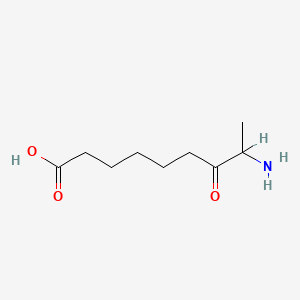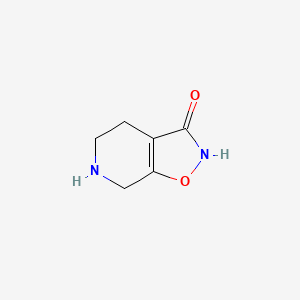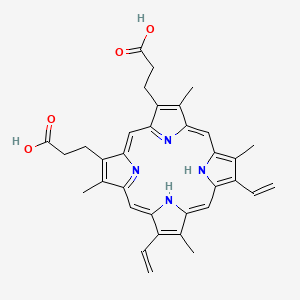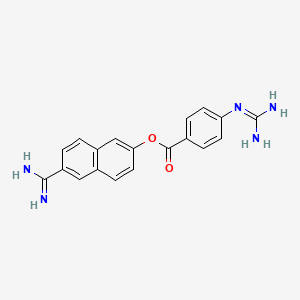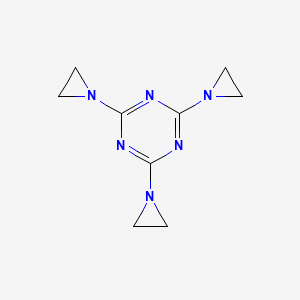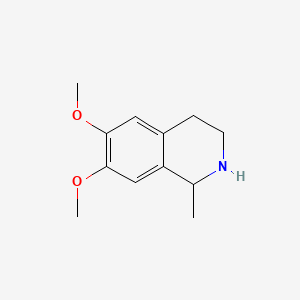
Minovine
Overview
Description
Minovine is a natural product found in Vinca minor with data available.
Scientific Research Applications
Synthesis and Transformation
- Minovine, an alkaloid of Vinca minor, has been synthesized through the transformation of 3-oxothis compound. This process involves a three-step reaction, including the use of P2O5, methylation, and reduction with NaBH4 (Phan Đình Châu, 2014).
- Efficient syntheses of both enantiomers of this compound have been detailed, highlighting a tandem intramolecular Diels−Alder/1,3-dipolar cycloaddition reaction as a key step. This process is significant for understanding the enantiomeric integrity of this compound (Z. Yuan, H. Ishikawa, D. Boger, 2005).
Neuroprotective Properties
- Minocycline, closely related to this compound, demonstrates neuroprotective properties in various experimental models of neurodegenerative diseases and central nervous system (CNS) injury. It has not been tested in viral encephalitis but shows potential as a neuroprotective agent (S. Richardson-Burns, K. Tyler, 2005).
Therapeutic Potential in Neurodegenerative Disorders
- Minocycline has shown efficacy in experimental models of various diseases with an inflammatory basis, including neurodegenerative conditions such as Parkinson's disease, Huntington's disease, and multiple sclerosis. Its ability to inhibit malignant cell growth and viral replication, as well as to prevent bone resorption, supports its evaluation as a therapeutic approach (N. Garrido-Mesa, A. Zarzuelo, J. Gálvez, 2013).
Application in Experimental Autoimmune Encephalomyelitis
- The use of minocycline in treating experimental autoimmune encephalomyelitis, an animal model of multiple sclerosis, has been explored. Treatment with minocycline suppresses ongoing disease activity and limits disease progression, demonstrating its potential as a therapeutic agent for relapsing-remitting multiple sclerosis (N. Popovic, A. Schubart, B. Goetz, et al., 2002).
Potential in Treating Ovarian Cancer
- Minocycline inhibits ovarian cancer growth in vitro and in vivo, suggesting its potential in the treatment of ovarian cancer. It affects cell proliferation, cell cycle progression, apoptosis, tumor proliferation index, angiogenesis, and overall tumor growth (M. Pourgholami, A. H. Mekkawy, S. Badar, D. Morris, 2012).
properties
Molecular Formula |
C22H28N2O2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
methyl 12-ethyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C22H28N2O2/c1-4-21-10-7-12-24-13-11-22(20(21)24)16-8-5-6-9-17(16)23(2)18(22)15(14-21)19(25)26-3/h5-6,8-9,20H,4,7,10-14H2,1-3H3 |
InChI Key |
ZGZYTLPCBNDYNE-UHFFFAOYSA-N |
SMILES |
CCC12CCCN3C1C4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C |
Canonical SMILES |
CCC12CCCN3C1C4(CC3)C5=CC=CC=C5N(C4=C(C2)C(=O)OC)C |
synonyms |
minovine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


